1-Chloro-2-methylpropyl chloroformate
Overview
Description
1-Chloro-2-methylpropyl chloroformate is a chemical compound that is not directly studied in the provided papers. However, related compounds and reactions are discussed, which can provide insights into its chemical behavior. For instance, 2-chloro-2-methylpropane is mentioned as a reactant in an SN1 ionization reaction in an ionic liquid environment . This suggests that 1-chloro-2-methylpropyl chloroformate may also undergo similar ionization or substitution reactions under appropriate conditions.
Synthesis Analysis
The synthesis of related chloroformates is described in one of the papers, where chloroformates are generated in situ from a chloroform solution containing a primary alkyl alcohol upon photo-irradiation . This method could potentially be adapted for the synthesis of 1-chloro-2-methylpropyl chloroformate by using 2-methylpropanol as the starting alcohol.
Molecular Structure Analysis
The molecular structure of 1-chloro-2-methylpropane, a related compound, has been determined through a combination of electron diffraction and microwave spectroscopy . The data revealed the presence of different conformers, with the symmetric PH conformer being the most stable. This information could be extrapolated to predict the molecular structure of 1-chloro-2-methylpropyl chloroformate, which may also exhibit conformational isomerism.
Chemical Reactions Analysis
The thermal decomposition of 2-methylbutyl chloroformate, which is structurally similar to 1-chloro-2-methylpropyl chloroformate, involves a 1,3-hydride shift leading to the formation of 2-chloro-3-methylbutane . This suggests that 1-chloro-2-methylpropyl chloroformate might undergo similar decomposition reactions under thermal conditions.
Physical and Chemical Properties Analysis
While the physical properties of 1-chloro-2-methylpropyl chloroformate are not directly reported, the crystal structure and physical properties of 1,1,1,2-tetrachloro-2-methylpropane provide some context. This compound is cubic at room temperature and undergoes a phase transition upon cooling and heating . Such data can be useful in understanding the physical state and stability of chloroformates under different temperature conditions.
Scientific Research Applications
Methyl Chloroform and Central Nervous System Depression
Methyl chloroform, a related compound to 1-Chloro-2-methylpropyl chloroformate, can lead to central nervous system depression when absorbed excessively. This has been observed in cases of accidental vapor exposure (Stewart, 1971).
Atmospheric Studies
The presence of methyl chloroform in both northern and southern hemispheres has been linked to industrial releases from its use as a cleaning agent and solvent. Its interaction with OH radicals in the atmosphere highlights its impact on atmospheric chemistry (Lovelock, 1977).
Proton Magnetic Resonance Studies
Research in proton magnetic resonance in substances like methyl chloroform has contributed to understanding the behavior of CH3 groups in various materials. This understanding is crucial in fields like material science and chemistry (Powles & Gutowsky, 1953).
Synthesis of Nitrilium Salts
The reaction of nitriles with chloroformates, including butyl chloroformate, leads to the formation of various nitrilium salts. These compounds have potential applications in organic synthesis and pharmaceuticals (Shrestha‐Dawadi & Jochims, 1993).
Enhancing Material Properties
Chloroform has been used to improve the properties of materials like poly(3-hexylthiophene) in transistors. Its boiling point plays a role in the crystallization process during the spin-coating of films, affecting field-effect mobilities (Chang et al., 2004).
Global Emissions and Environmental Impact
The detailed breakdown of emission rates of methyl chloroform, due to its use as an industrial solvent, is important for understanding its environmental impact and for informing policy decisions related to atmospheric health (Midgley & Mcculloch, 1995).
Safety And Hazards
properties
IUPAC Name |
(1-chloro-2-methylpropyl) carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O2/c1-3(2)4(6)9-5(7)8/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGLZTPABVHWDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(OC(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369851 | |
Record name | 1-Chloro-2-methylpropyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-methylpropyl chloroformate | |
CAS RN |
92600-11-8 | |
Record name | Carbonochloridic acid, 1-chloro-2-methylpropyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92600-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-2-methylpropyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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